molecular formula C18H16N4O4 B3719894 N'-(1H-indol-3-ylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-(1H-indol-3-ylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No. B3719894
M. Wt: 352.3 g/mol
InChI Key: DSBPRQYPHHLMMI-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1H-indol-3-ylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide, commonly known as INAPH, is a novel compound with potential applications in scientific research. The compound belongs to the class of hydrazide derivatives and has been synthesized through various methods. INAPH has been found to exhibit promising biochemical and physiological effects, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of INAPH is not yet fully understood. However, studies have suggested that INAPH exerts its effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
INAPH has been found to exhibit promising biochemical and physiological effects. Studies have shown that INAPH exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. INAPH has also been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.

Advantages and Limitations for Lab Experiments

INAPH has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using simple methods. However, INAPH has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on INAPH. One potential direction is to investigate the molecular targets of INAPH and the signaling pathways involved in its anti-inflammatory and anti-cancer activities. Another potential direction is to explore the potential use of INAPH in combination with other drugs for cancer therapy. Further studies are also needed to evaluate the safety and toxicity of INAPH in vivo.

Scientific Research Applications

INAPH has potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that INAPH exhibits anti-inflammatory, anti-cancer, and anti-microbial activities. INAPH has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-12-6-7-17(16(8-12)22(24)25)26-11-18(23)21-20-10-13-9-19-15-5-3-2-4-14(13)15/h2-10,19H,11H2,1H3,(H,21,23)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBPRQYPHHLMMI-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CNC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CNC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Reactant of Route 2
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Reactant of Route 3
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Reactant of Route 5
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Reactant of Route 6
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide

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